molecular formula C11H8FNO2 B12825155 4-(1-Cyanocyclopropyl)-3-fluorobenzoic acid

4-(1-Cyanocyclopropyl)-3-fluorobenzoic acid

Cat. No.: B12825155
M. Wt: 205.18 g/mol
InChI Key: GZRWJUCVDYCFNR-UHFFFAOYSA-N
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Description

4-(1-Cyanocyclopropyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, featuring a cyanocyclopropyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyanocyclopropyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyanocyclopropyl group to an amine or other functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1-Cyanocyclopropyl)-3-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Cyanocyclopropyl)-3-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyanocyclopropyl group and fluorine atom contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Cyanocyclopropyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Fluorobenzoic acid: Does not have the cyanocyclopropyl group, resulting in different chemical properties and applications.

    4-(1-Cyanocyclopropyl)-2-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, which can influence its reactivity and interactions.

Uniqueness

4-(1-Cyanocyclopropyl)-3-fluorobenzoic acid is unique due to the presence of both the cyanocyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

4-(1-cyanocyclopropyl)-3-fluorobenzoic acid

InChI

InChI=1S/C11H8FNO2/c12-9-5-7(10(14)15)1-2-8(9)11(6-13)3-4-11/h1-2,5H,3-4H2,(H,14,15)

InChI Key

GZRWJUCVDYCFNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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